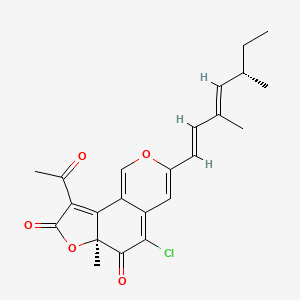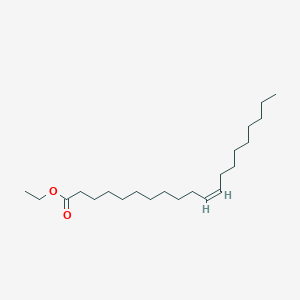
ethyl (11Z)-icosenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (11Z)-icosenoate is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of (11Z)-icosenoic acid with the hydroxy group of ethanol. It derives from an (11Z)-icos-11-enoic acid.
Aplicaciones Científicas De Investigación
Sustainability Metrics in Chemical Research
A study focused on the sustainability of chemical processes, particularly the catalytic production of higher alcohols from ethanol, using sustainability metrics. It highlights the importance of understanding the strengths and weaknesses of sustainability assessment methods applied in chemical research. The study emphasizes the role of early-stage metrics in guiding laboratory research toward long-term societal goals, using 2-ethyl-1-hexanol production as a case study. This research provides insights into the potential opportunities and challenges of higher chain Guerbet alcohols from biobased ethanol (Patel et al., 2015).
Biological Macromolecule Alignment
Liquid Crystalline Media for NMR Experiments
A paper discusses the formation of dilute liquid crystalline phases suitable for the partial alignment of biological macromolecules in a magnetic field, using mixtures like n-Alkyl-poly(ethylene glycol)/n-alkyl alcohol. These systems, which are insensitive to pH and tolerant against high protein concentrations, are demonstrated to be suitable for measurements of residual dipolar couplings in proteins, DNA, and protein/DNA complexes. This method offers guidelines for the use of these lyotropic systems in NMR spectroscopy, contributing to the understanding of molecular structures and interactions (Rückert & Otting, 2000).
Catalytic Enantioselectivity
Enantioselective Hydrogenation of Ethyl Pyruvate
Research focused on the enantioselective hydrogenation of ethyl pyruvate using α- and β-isocinchonine-modified Pt/Al2O3 catalysts in toluene. The study examines the effects of modifier concentration, temperature, and hydrogen pressure on the reaction rate and enantioselectivity. It provides insights into the structural and mechanistic aspects of catalysis, including the hypothesis that β-isocinchonine, with its rigid, open conformation, is responsible for enantioselection and inversion of enantioselectivity (Bartók et al., 2005).
Liquid Chromatography and Spectrometry
LC-MS/MS Method for Ethyl Glucuronide Concentration in Hair
A study presents the development and validation of an optimized LC-MS/MS method for analyzing ethyl glucuronide concentrations in hair. It investigates the influence of special cleansing shampoos on ethyl glucuronide concentrations, demonstrating that a single application of the tested cleansing shampoos did not significantly alter ethyl glucuronide levels. This research offers a validated analytical tool for assessing alcohol consumption behavior, contributing to forensic and clinical sciences (Binz et al., 2014).
Propiedades
Nombre del producto |
ethyl (11Z)-icosenoate |
|---|---|
Fórmula molecular |
C22H42O2 |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
ethyl (Z)-icos-11-enoate |
InChI |
InChI=1S/C22H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h11-12H,3-10,13-21H2,1-2H3/b12-11- |
Clave InChI |
BRACWSIXBQMMPL-QXMHVHEDSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCC(=O)OCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCC(=O)OCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-methoxy-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione](/img/structure/B1252350.png)
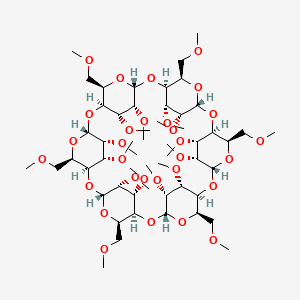
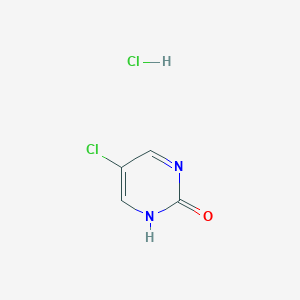
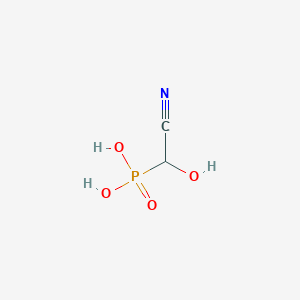
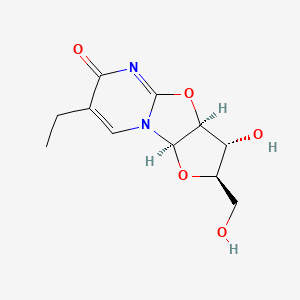
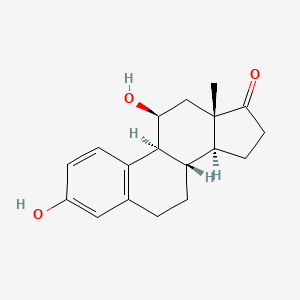
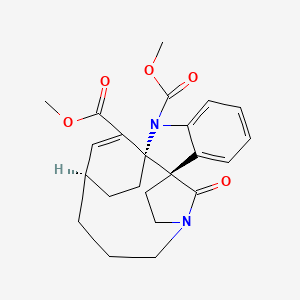
![1-[4-[3-Methyl-4-(3-methylphenyl)-1-piperazinyl]-3-nitrophenyl]piperidine-2,6-dione](/img/structure/B1252363.png)
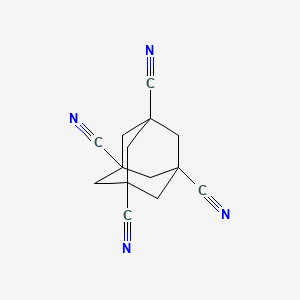
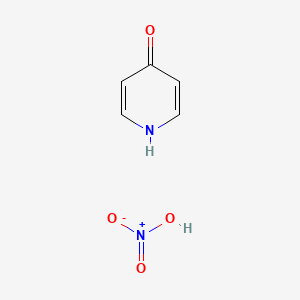
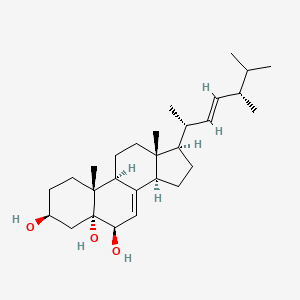
![(2S,5R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1252372.png)
![[(1S,2S,4R,7Z,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1252375.png)
